N-Descyclopropanecarbaldehyde Olaparib

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

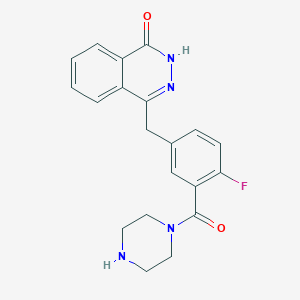

IUPAC Name |

4-[[4-fluoro-3-(piperazine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O2/c21-17-6-5-13(11-16(17)20(27)25-9-7-22-8-10-25)12-18-14-3-1-2-4-15(14)19(26)24-23-18/h1-6,11,22H,7-10,12H2,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFUYEOGICAKCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2191454-50-7 | |

| Record name | 4-{[4-fluoro-3-(piperazine-1-carbonyl)phenyl]methyl}-1,2-dihydrophthalazin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Descyclopropanecarbaldehyde Olaparib: A Key Intermediate in PARP Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Descyclopropanecarbaldehyde Olaparib (B1684210), a critical intermediate in the synthesis of the potent poly (ADP-ribose) polymerase (PARP) inhibitor, Olaparib. This document elucidates its chemical identity, synthesis, and its role as a process-related impurity in the final drug substance. Furthermore, it explores its application in the development of advanced therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). Detailed analytical methodologies for the characterization and quantification of this compound are also discussed, supported by quantitative data and experimental protocols.

Introduction: Unveiling N-Descyclopropanecarbaldehyde Olaparib

This compound is the common name used by chemical suppliers for the direct precursor to Olaparib. Its formal chemical name is 4-[4-fluoro-3-(1-piperazinylcarbonyl)benzyl]-1(2H)-phthalazinone . This compound is a cornerstone in the manufacturing of Olaparib, a first-in-class PARP inhibitor approved for the treatment of various cancers associated with BRCA1/2 mutations, including ovarian, breast, pancreatic, and prostate cancers.[1] The purity and characterization of this intermediate are paramount to ensuring the quality, safety, and efficacy of the final Olaparib drug product. It is also classified as a process-related impurity, as any unreacted amount will be carried over into the final active pharmaceutical ingredient (API).[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-[[4-fluoro-3-(piperazine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one | [1] |

| Synonyms | This compound, Olaparib Amine impurity, 1-[5-[(3,4-Dihydro-4-oxo-1-phthalazinyl)methyl]-2-fluorobenzoyl]piperazine | [2] |

| CAS Number | 763111-47-3 | [2] |

| Molecular Formula | C₂₀H₁₉FN₄O₂ | [2] |

| Molecular Weight | 366.4 g/mol | [1][2] |

| Appearance | White to Off-White Solid | [3] |

| Storage | 2-8°C Refrigerator | [3] |

Role in Synthesis and as a Process-Related Impurity

This compound is the penultimate intermediate in several patented synthetic routes to Olaparib. Its primary function is to serve as the molecular scaffold to which the cyclopropanecarbonyl group is attached in the final synthetic step.

Synthesis of Olaparib from this compound

The final step in Olaparib synthesis involves the acylation of the secondary amine of the piperazine (B1678402) ring in this compound with a cyclopropanecarbonyl moiety. This is typically achieved by reacting the intermediate with cyclopropanecarbonyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane.[2]

References

An In-depth Technical Guide to N-Descyclopropanecarbaldehyde Olaparib: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Descyclopropanecarbaldehyde Olaparib, an analog of the potent PARP inhibitor Olaparib. This document details its chemical structure, its application in the synthesis of advanced therapeutic agents, and its use as a diagnostic imaging tool.

Chemical Structure and Properties

This compound is a derivative of Olaparib, a well-established inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. The structural distinction lies in the modification of the piperazine (B1678402) ring, rendering it a versatile intermediate for further chemical synthesis.

Chemical Structure:

-

Molecular Formula: C₂₀H₁₉FN₄O₂

-

Molecular Weight: 366.40 g/mol

-

CAS Number: 763111-47-3

-

IUPAC Name: 4-[[4-fluoro-3-(piperazine-1-carbonyl)phenyl]methyl]phthalazin-1(2H)-one

-

SMILES: O=C1NN=C(CC2=CC=C(F)C(C(N3CCNCC3)=O)=C2)C4=C1C=CC=C4

Physicochemical Properties:

| Property | Value |

| Purity | ≥95% |

| Appearance | White to off-white solid powder |

| Storage Conditions | Store at 4°C for short term. For long-term storage, keep at -20°C or -80°C. |

Applications in Drug Discovery and Development

This compound serves as a crucial building block in the development of novel cancer therapeutics and diagnostics. Its primary applications lie in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and in the development of Positron Emission Tomography (PET) imaging agents.

Synthesis of Dual-Targeting PROTACs

This compound is a key precursor in the synthesis of dual-targeting PROTACs, such as DP-C-4, which can simultaneously induce the degradation of two distinct cancer-related proteins.

Experimental Protocol: Synthesis of a Dual EGFR and PARP PROTAC (DP-C-4)

This protocol outlines a convergent synthetic strategy for preparing a dual-targeting PROTAC that degrades both the Epidermal Growth Factor Receptor (EGFR) and PARP.

Materials:

-

This compound

-

Gefitinib (EGFR inhibitor)

-

A trifunctional natural amino acid linker (e.g., a protected lysine (B10760008) derivative)

-

An E3 ligase ligand (e.g., a derivative of Cereblon or VHL)

-

Appropriate solvents (e.g., DMF, DMSO)

-

Coupling reagents (e.g., HATU, HOBt)

-

Bases (e.g., DIPEA)

-

Reagents for click chemistry (e.g., copper(II) sulfate, sodium ascorbate)

Methodology:

-

Linker Preparation: A protected trifunctional amino acid is prepared to serve as the core of the PROTAC molecule. One functional group is modified for attachment of the E3 ligase ligand (e.g., via an azide (B81097) group for click chemistry).

-

Sequential Amide Coupling:

-

The first inhibitor, Gefitinib, is coupled to one of the available functional groups on the linker using standard amide bond formation conditions (e.g., HATU, DIPEA in DMF).

-

Following purification, this compound is coupled to the remaining available functional group on the linker under similar amide coupling conditions.

-

-

E3 Ligase Ligand Conjugation: The E3 ligase ligand is attached to the linker of the dual-inhibitor conjugate via a click chemistry reaction (e.g., copper-catalyzed azide-alkyne cycloaddition).

-

Deprotection and Purification: Any protecting groups are removed, and the final dual-targeting PROTAC is purified using techniques such as preparative HPLC. The structure and purity are confirmed by NMR and mass spectrometry.

Logical Workflow for Dual PROTAC Synthesis:

Caption: Synthetic workflow for the dual-targeting PROTAC DP-C-4.

Development of PET Imaging Agents

By incorporating a chelating agent such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), this compound can be radiolabeled with positron-emitting isotopes for use in PET imaging. This allows for the non-invasive visualization and quantification of PARP expression in tumors.

Experimental Protocol: ⁶⁴Cu-Labeling of a DOTA-conjugated Olaparib Analog for PET Imaging

Materials:

-

DOTA-conjugated this compound

-

⁶⁴CuCl₂ in a suitable buffer (e.g., sodium acetate)

-

Metal-free water and buffers

-

Solid-phase extraction (SPE) cartridges for purification

Methodology:

-

Radiolabeling Reaction: The DOTA-conjugated Olaparib analog is dissolved in a metal-free buffer. ⁶⁴CuCl₂ is added, and the reaction mixture is heated at an optimized temperature (e.g., 95°C) for a specific duration (e.g., 15-30 minutes).

-

Quality Control: The radiochemical purity of the ⁶⁴Cu-DOTA-Olaparib is determined by radio-HPLC.

-

Purification: The radiolabeled product is purified from unreacted ⁶⁴Cu and other impurities using an SPE cartridge.

-

In Vivo PET Imaging and Biodistribution:

-

The purified ⁶⁴Cu-DOTA-Olaparib is administered intravenously to tumor-bearing animal models.

-

PET scans are acquired at various time points post-injection (e.g., 0.5, 1, 2, and 18 hours) to visualize the tracer's distribution.

-

For biodistribution studies, tissues and organs are harvested at the end of the imaging period, weighed, and their radioactivity is measured using a gamma counter to quantify the tracer uptake, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

-

Quantitative Data from a Preclinical PET Imaging Study:

| Tissue/Organ | Tumor Uptake (%ID/g) at 1 hour post-injection |

| Study Group (Tumor) | 3.45 ± 0.47 |

| Control Group (Tumor with blocking dose) | 2.26 ± 0.30 |

The PARP Signaling Pathway and Mechanism of Action of Olaparib

Olaparib and its analogs function by inhibiting PARP enzymes, which are critical for the repair of single-strand DNA breaks (SSBs). The inhibition of PARP leads to the accumulation of SSBs, which, upon DNA replication, are converted into more lethal double-strand breaks (DSBs). In cancer cells with mutations in genes involved in homologous recombination (HR), such as BRCA1 and BRCA2, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death. This concept is known as synthetic lethality.

PARP-Mediated DNA Repair and Synthetic Lethality Pathway:

Caption: The PARP signaling pathway and the mechanism of synthetic lethality.

Synthesis Pathway of N-Descyclopropanecarbaldehyde Olaparib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for N-Descyclopropanecarbaldehyde Olaparib, a key intermediate in the synthesis of the PARP inhibitor Olaparib. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations and workflows.

Introduction

This compound, chemically known as 4-[4-fluoro-3-(1-piperazinylcarbonyl)benzyl]-1(2H)-phthalazinone, is a crucial precursor in the manufacturing of Olaparib. The purity and efficient synthesis of this intermediate are paramount for the quality and yield of the final active pharmaceutical ingredient (API). This guide outlines a robust and well-documented three-step synthesis pathway commencing from 2-fluoro-5-formylbenzonitrile.

Overall Synthesis Pathway

The synthesis of this compound is accomplished through a three-step sequence involving the formation of a key benzoic acid intermediate, followed by an amide coupling with a protected piperazine, and concluding with a deprotection step.

Caption: Overall synthesis pathway for this compound.

Data Presentation

The following tables summarize the quantitative data for each step in the synthesis of this compound.

Table 1: Synthesis of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (Step 1)

| Reactants | Reagents | Solvent | Reaction Time | Temperature | Yield | Purity |

| 2-Fluoro-5-((3-oxo-1,3-dihydroisobenzofuran-1-ylidene)methyl)benzonitrile | Sodium Hydroxide (B78521), Hydrazine Hydrate, Hydrochloric Acid | Water | 19 hours | 70-90°C | 77% | N/A |

Table 2: Synthesis of tert-Butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate (Step 2)

| Reactants | Reagents | Solvent | Reaction Time | Temperature | Yield | Purity |

| 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, N-Boc-piperazine | HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | N,N-Dimethylacetamide | 2 hours | Room Temperature | 78% | N/A |

Table 3: Synthesis of this compound (Step 3)

| Reactant | Reagents | Solvent | Reaction Time | Temperature | Yield | Purity |

| tert-Butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate | Concentrated Hydrochloric Acid, Ammonium (B1175870) Hydroxide | Ethanol (B145695) | 3 hours | Room Temperature | 92% | N/A |

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

This step involves the hydrolysis of the nitrile group of the olefin intermediate and subsequent cyclization with hydrazine hydrate.

Procedure:

-

A solution of 2-fluoro-5-((3-oxo-1,3-dihydroisobenzofuran-1-ylidene)methyl)benzonitrile is suspended in water.

-

An aqueous solution of sodium hydroxide is added, and the mixture is heated to 90°C for 1 hour.

-

The reaction is then cooled to 70°C, and hydrazine hydrate is added. The mixture is stirred for an additional 18 hours at this temperature.

-

After cooling to room temperature, the pH of the reaction mixture is adjusted to 4 with 8N hydrochloric acid, leading to the precipitation of the product.

-

The solid is collected by filtration, washed with water and diethyl ether, and then dried under vacuum to yield the desired benzoic acid derivative as a white solid.[1]

Caption: Experimental workflow for the synthesis of the benzoic acid intermediate.

Step 2: Synthesis of tert-Butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate

This step involves the amide coupling of the benzoic acid intermediate with N-Boc-piperazine.

Procedure:

-

To a solution of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid in N,N-dimethylacetamide, N-Boc-piperazine and HBTU are added.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

Upon completion of the reaction, the product is isolated by precipitation and filtration.

This reaction is a standard amide coupling procedure, and the work-up may involve aqueous extraction to remove excess reagents and byproducts.[2]

Step 3: Synthesis of this compound

This final step is the deprotection of the Boc group to yield the target molecule.

Procedure:

-

The starting material, tert-butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate (13.6 g, 29 mmol), is dissolved in ethanol (30 ml) at room temperature.

-

Concentrated hydrochloric acid (6 ml in 60 ml of water) is slowly added, and the mixture is stirred for 3 hours.

-

The reaction solution is then concentrated to approximately 50 ml.

-

The pH is adjusted to 10 with a 4N ammonium hydroxide solution.

-

The aqueous layer is extracted with dichloromethane (B109758) (3 x 50 ml).

-

The combined organic phases are washed with water (50 ml) and dried over anhydrous sodium sulfate.

-

After filtration, the filtrate is allowed to stand overnight, during which the product precipitates as a white solid.

-

The solid is collected by filtration to give 9.9 g of this compound (92% yield).

Conclusion

The described three-step synthesis pathway provides a reliable and high-yielding route to this compound. The experimental protocols are well-defined and suitable for laboratory-scale synthesis. For industrial-scale production, further optimization of reaction conditions and purification methods may be necessary to enhance efficiency and cost-effectiveness. This guide serves as a foundational document for researchers and professionals involved in the development and manufacturing of Olaparib and related compounds.

References

Olaparib Impurity Profile and Identification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olaparib, a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, has emerged as a cornerstone in the treatment of various cancers, particularly those with deficiencies in DNA repair pathways, such as BRCA1/2 mutations.[1][2] The efficacy and safety of Olaparib are intrinsically linked to its purity profile. A thorough understanding and control of impurities—arising from the manufacturing process, degradation, or storage—are paramount to ensure patient safety and meet stringent regulatory requirements. This guide provides a comprehensive overview of the impurity profile of Olaparib, methods for identification and characterization, and the underlying principles of its mechanism of action.

Olaparib Impurity Profile

Impurities in Olaparib can be broadly categorized into three main types: process-related impurities, degradation products, and nitrosamine (B1359907) impurities. Each category presents unique challenges in identification, quantification, and control.

Process-Related Impurities

These impurities are chemical entities that are formed during the synthesis of the Olaparib drug substance. They can include unreacted starting materials, intermediates, byproducts, and reagents. The specific profile of process-related impurities is highly dependent on the synthetic route employed in the manufacturing process. Several synthetic routes for Olaparib have been described in the literature, each with the potential to generate a unique set of impurities.[3][4][5]

A comprehensive analysis of the manufacturing process is crucial for the prospective identification of potential process-related impurities. This involves a detailed examination of each reaction step, the raw materials used, and the purification methods employed.

Degradation Products

Olaparib, like any pharmaceutical compound, is susceptible to degradation under various stress conditions, leading to the formation of degradation products. Forced degradation studies are intentionally conducted to identify these potential degradants and to develop stability-indicating analytical methods.[6][7][8][9] These studies typically expose Olaparib to harsh conditions such as acid, base, oxidation, heat, and light.

The identified degradation products provide critical insights into the stability of the drug substance and help in the selection of appropriate formulation and storage conditions.

Nitrosamine Impurities

Nitrosamine impurities are a class of potentially genotoxic impurities that have garnered significant regulatory attention in recent years. These impurities can form under specific chemical conditions if secondary or tertiary amines and nitrosating agents are present in the manufacturing process. Given that Olaparib's structure contains a piperazine (B1678402) moiety (a secondary amine), there is a potential for the formation of nitrosamine impurities. Regulatory bodies like the FDA and EMA have established strict acceptable intake (AI) limits for nitrosamine impurities due to their carcinogenic potential.[10][11]

Quantitative Analysis of Olaparib Impurities

The control of impurities in pharmaceutical products is governed by stringent regulatory guidelines, primarily from the International Council for Harmonisation (ICH). The ICH Q3A/Q3B guidelines provide a framework for the identification, qualification, and setting of acceptance criteria for impurities in new drug substances and products.[12][13] For genotoxic impurities, the ICH M7 guideline recommends a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure, which is used to derive acceptable limits in parts per million (ppm) based on the maximum daily dose of the drug.[10][12][14][15][16]

The maximum recommended daily dose of Olaparib is 600 mg (300 mg twice daily).[17] Based on this, the acceptable limits for various impurities can be calculated.

Table 1: Known Olaparib Impurities and their Classification

| Impurity Name/Identifier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Type of Impurity |

| Olaparib | 763113-22-0 | C24H23FN4O3 | 434.47 | Active Pharmaceutical Ingredient |

| 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one | 763111-47-3 | C20H19FN4O2 | 366.40 | Process-Related |

| 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid | 763114-26-7 | C16H11FN2O3 | 298.27 | Process-Related/Degradation |

| 4-(3-(Piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one | 763111-46-2 | C20H20N4O2 | 348.41 | Process-Related |

| Olaparib Nitroso Impurity 1 | 2742659-74-9 | C20H18FN5O3 | 395.39 | Nitrosamine |

| Olaparib Desfluoro Impurity | 763113-06-0 | C24H24N4O3 | 416.48 | Process-Related |

| Diamide Impurity of Olaparib | 2250242-62-5 | C36H28F2N6O4 | 646.65 | Process-Related |

| Olaparib Dimethylbenzamide Impurity | 2415448-60-9 | C18H16FN3O2 | 325.34 | Process-Related |

| 6-Chloro-4-(3-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one | N/A | C24H22ClFN4O3 | 468.91 | Process-Related |

| 3-((4-Oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic Acid | 420846-72-6 | C16H12N2O3 | 280.28 | Process-Related |

| 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide | 1956340-97-8 | C16H12FN3O2 | 297.29 | Process-Related |

Table 2: Calculated Permissible Limits for Olaparib Impurities

| Impurity Type | Guideline | Reporting Threshold | Identification Threshold | Qualification Threshold | Permissible Limit (ppm) for Genotoxic Impurities (based on 1.5 µ g/day TTC and 600 mg/day dose) |

| Unidentified Impurity | ICH Q3A/B | 0.05% | 0.10% | 0.15% | N/A |

| Identified Impurity | ICH Q3A/B | 0.05% | 0.10% | 0.15% | N/A |

| Genotoxic Impurity | ICH M7 | N/A | N/A | N/A | 2.5 ppm |

Note: The limits for unidentified and identified impurities are general thresholds from ICH Q3A/B and may be adjusted based on scientific justification and safety data. The permissible limit for genotoxic impurities is calculated as (TTC / Maximum Daily Dose) x 1,000,000.

Experimental Protocols for Impurity Identification

The identification and quantification of Olaparib impurities rely on sophisticated analytical techniques, with Liquid Chromatography-Mass Spectrometry (LC-MS) being the most powerful and widely used method.[15][18][19]

Forced Degradation Study Protocol

A typical forced degradation study for Olaparib involves the following steps:[4][6][7][8][9][20][21]

-

Sample Preparation: Prepare solutions of Olaparib in appropriate solvents.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the Olaparib solution with a strong acid (e.g., 1N HCl) at an elevated temperature (e.g., 60-80°C) for a defined period.

-

Base Hydrolysis: Treat the Olaparib solution with a strong base (e.g., 1N NaOH) at an elevated temperature for a defined period.

-

Oxidative Degradation: Treat the Olaparib solution with an oxidizing agent (e.g., 3-30% H2O2) at room temperature or elevated temperature.

-

Thermal Degradation: Expose solid Olaparib to dry heat (e.g., 105°C) for a specified duration.

-

Photolytic Degradation: Expose a solution of Olaparib and solid drug substance to UV and visible light.

-

-

Neutralization and Dilution: After the stress period, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze the stressed samples using a validated stability-indicating LC-MS method to separate and identify the degradation products.

LC-MS/MS Method for Impurity Profiling

A general LC-MS/MS method for the analysis of Olaparib and its impurities would involve the following:[11][15][18][19][22][23][24][25]

-

Sample Preparation:

-

Dissolve the Olaparib sample (drug substance or drug product) in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).

-

Filter the sample through a 0.22 µm or 0.45 µm filter to remove any particulate matter.

-

-

Chromatographic Separation (LC):

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., ammonium (B1175870) acetate (B1210297) buffer or formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: Typically in the range of 0.2-1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 25-40°C) to ensure reproducible retention times.

-

Injection Volume: A small volume (e.g., 5-20 µL) is injected onto the column.

-

-

Mass Spectrometric Detection (MS/MS):

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for Olaparib and its impurities.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) is employed for accurate mass measurements and structural elucidation.

-

Data Acquisition: Full scan MS data is acquired to detect all ions within a specified mass range. Product ion scans (MS/MS) are performed on the detected impurity ions to obtain fragmentation patterns for structural identification.

-

-

Data Analysis:

-

The acquired data is processed using specialized software to identify potential impurities by comparing their mass-to-charge ratios (m/z) and retention times with those of known reference standards or by interpreting the fragmentation patterns to propose structures for unknown impurities.

-

Visualizations

Olaparib's Mechanism of Action: PARP Inhibition and Synthetic Lethality

Olaparib exerts its anticancer effects by inhibiting PARP enzymes, which play a crucial role in the repair of single-strand DNA breaks (SSBs).[5][6][18][26][27][28] In cancer cells with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient.[1][8][19][29][30] When PARP is inhibited by Olaparib, unrepaired SSBs accumulate and are converted into DSBs during DNA replication. In BRCA-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death, a concept known as synthetic lethality.

Caption: Olaparib's mechanism of action via PARP inhibition and synthetic lethality in BRCA-deficient cells.

Experimental Workflow for Olaparib Impurity Identification by LC-MS

The following diagram illustrates a typical workflow for identifying and characterizing impurities in an Olaparib sample using LC-MS.

Caption: A streamlined workflow for the identification and quantification of Olaparib impurities using LC-MS.

Logical Relationship: Impurity Profiling and Control Strategy

This diagram illustrates the logical relationship between the identification of impurities and the development of a comprehensive control strategy for Olaparib, ensuring its quality, safety, and efficacy.

Caption: The logical progression from impurity identification to the establishment of a robust control strategy for Olaparib.

Conclusion

A comprehensive understanding of the Olaparib impurity profile is a critical aspect of its development, manufacturing, and clinical use. This technical guide has provided an in-depth overview of the types of impurities associated with Olaparib, the analytical methodologies for their identification and quantification, and the regulatory framework for their control. The provided visualizations of Olaparib's mechanism of action and experimental workflows serve as valuable tools for researchers and drug development professionals. By implementing a robust impurity control strategy based on sound scientific principles and regulatory expectations, the safety and efficacy of this important anticancer agent can be ensured for patients worldwide.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Olaparib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. sgs.com [sgs.com]

- 4. scribd.com [scribd.com]

- 5. Repair pathway for PARP-1 DNA-protein crosslinks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. [PDF] Homologous recombination and human health: the roles of BRCA1, BRCA2, and associated proteins. | Semantic Scholar [semanticscholar.org]

- 9. resolvemass.ca [resolvemass.ca]

- 10. rroij.com [rroij.com]

- 11. tecan.com [tecan.com]

- 12. pmda.go.jp [pmda.go.jp]

- 13. Olaparib Impurities | SynZeal [synzeal.com]

- 14. tapi.com [tapi.com]

- 15. support.shimadzu.com.cn [support.shimadzu.com.cn]

- 16. nihs.go.jp [nihs.go.jp]

- 17. reference.medscape.com [reference.medscape.com]

- 18. researchgate.net [researchgate.net]

- 19. Homologous Recombination and Human Health: The Roles of BRCA1, BRCA2, and Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ijrpp.com [ijrpp.com]

- 21. biopharminternational.com [biopharminternational.com]

- 22. synthinkchemicals.com [synthinkchemicals.com]

- 23. spectroscopyeurope.com [spectroscopyeurope.com]

- 24. chromatographyonline.com [chromatographyonline.com]

- 25. rsc.org [rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. The Role of Homologous Recombination Deficiency (HRD) in Renal Cell Carcinoma (RCC): Biology, Biomarkers, and Therapeutic Opportunities | MDPI [mdpi.com]

- 28. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 29. researchgate.net [researchgate.net]

- 30. BRCA1 and BRCA2: different roles in a common pathway of genome protection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Degradation Products of Olaparib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and characterization of Olaparib's degradation products. Olaparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor, is a critical therapeutic agent in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[1][2] Understanding its stability and degradation profile is paramount for ensuring its safety, efficacy, and quality throughout its lifecycle, from manufacturing to patient administration.[3]

Forced degradation studies are essential for identifying potential degradants that could form under various stress conditions.[4][5] This document synthesizes findings from key studies, detailing the experimental protocols used, summarizing quantitative data, and illustrating the degradation pathways and analytical workflows.

Summary of Olaparib Degradation

Olaparib has been shown to be susceptible to degradation under specific stress conditions, primarily hydrolytic (acidic and basic) and oxidative environments.[1][6][7] It generally remains stable under neutral hydrolytic, dry heat, and photolytic stress conditions.[1][6][7] The most significant degradation occurs under basic hydrolysis.[3][4]

Identified Degradation Products (DPs)

Several degradation products have been identified across various studies. The primary degradation pathways involve the hydrolysis of the amide bond.[8]

| Degradation Product (DP) | Molecular Mass (m/z) | Formation Condition | Reference |

| DP-1 / DP-O1 | 299.0833 [M+H]⁺ | Basic Hydrolysis | [1][8][9] |

| DP-2 | 367 [M+H]⁺ | Basic Hydrolysis | [1][9] |

| DP1 (Impurity I) | - | Acidic Hydrolysis | [10] |

| DP2 (Impurity II) | - | Acidic Hydrolysis | [10] |

| D3 (Impurity II) | - | Oxidation | [10] |

| Four Unspecified DPs | - | Hydrolytic (Acidic & Basic), Oxidative | [1][6] |

Quantitative Degradation Data

The extent of Olaparib degradation varies significantly with the nature and severity of the stress condition.

| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Identified DPs | Reference |

| Acid Hydrolysis | 1N HCl | 1 hour @ 80°C | Significant | DP1, DP2 | [10] |

| 5M HCl | - | 12.69% | - | ||

| Alkaline Hydrolysis | 1M NaOH | 360 min @ 60°C | Extensive | DP-O1, DP-O2 | [4][8] |

| 1N NaOH | 1 hour @ 80°C | Stable | None | [10] | |

| 0.2M NaOH | 10 hours @ 70°C | Significant | DP-O1, DP-O2 | [3] | |

| 5M NaOH | - | 2.60% | - | [11] | |

| Oxidative | 30% H₂O₂ | 1 hour @ 80°C | 13.92% | D3 | [10] |

| - | - | 2.55% | - | [11] | |

| Thermal | - | - | Stable | None | [11] |

| Photolytic | - | - | Stable | None | [11] |

Note: Discrepancies in stability under similar conditions (e.g., alkaline hydrolysis) across different studies may be attributed to variations in experimental protocols, such as the solvent systems used.[3][4]

Experimental Protocols

The characterization of Olaparib's degradation products relies on a combination of stress testing followed by advanced analytical techniques.

Forced Degradation (Stress Testing)

Forced degradation studies are conducted as per International Council for Harmonisation (ICH) guidelines to accelerate the degradation process.[1][11]

-

Acid Hydrolysis : Olaparib is treated with 1N HCl at 80°C for 1 hour. The solution is then neutralized before analysis.[10]

-

Alkaline Hydrolysis : The drug is subjected to 1M NaOH at 60°C, with samples taken at multiple time points up to 360 minutes for kinetic analysis.[3][4] Alternatively, conditions such as 1N NaOH at 80°C for 1 hour have also been used.[10]

-

Oxidative Degradation : Olaparib is exposed to 30% hydrogen peroxide (H₂O₂) at 80°C for 1 hour.[10]

-

Thermal Degradation : The solid drug substance is exposed to dry heat.[1]

-

Photolytic Degradation : The drug is exposed to UV light.[1][11]

Analytical Methodologies

A stability-indicating analytical method is crucial for separating the degradation products from the parent drug. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary separation techniques employed.[3][4]

Chromatographic Systems:

-

Method 1 (LC-ESI-Q-TOF-MS/MS) :

-

Mobile Phase : Gradient elution with 10 mM ammonium (B1175870) acetate (B1210297) (pH 4.5) and acetonitrile (B52724) (ACN).[1][6][7]

-

Method 2 (LC-MS) :

-

Method 3 (RP-HPLC) :

Structure Elucidation Techniques:

-

Mass Spectrometry (MS) : High-resolution mass spectrometry, particularly LC-ESI-Q-TOF-MS/MS, is used for the characterization and structural elucidation of the degradation products by analyzing their mass-to-charge ratios (m/z) and fragmentation patterns.[1][6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : For major degradation products that can be isolated using techniques like preparative HPLC, ¹H and ¹³C NMR spectroscopy are used for definitive structure confirmation.[1][6]

Visualizations: Workflows and Pathways

Experimental Workflow for Degradation Analysis

The following diagram illustrates the typical workflow for a forced degradation study of Olaparib.

Proposed Degradation Pathway under Basic Hydrolysis

The primary degradation pathway for Olaparib under basic conditions involves the hydrolysis of the amide linkage.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Olaparib? [synapse.patsnap.com]

- 3. MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Validated stability indicating assay method of olaparib: LC-ESI-Q-TOF-MS/MS and NMR studies for characterization of its new hydrolytic and oxidative forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. urotoday.com [urotoday.com]

- 8. researchgate.net [researchgate.net]

- 9. Validated stability indicating assay method of olaparib: LC-ESI-Q-TOF-MS/MS and NMR studies for characterization of its… [ouci.dntb.gov.ua]

- 10. Separation, Identification and Quantification of process related Impurities and Stress Degradants of Olaparib by LC-ESI-Q-TOF-MS - ProQuest [proquest.com]

- 11. turkjps.org [turkjps.org]

- 12. researchgate.net [researchgate.net]

N-Descyclopropanecarbaldehyde Olaparib: A Technical Guide to a Key Intermediate in Targeted Cancer Therapy

CAS Number: 763111-47-3

This in-depth technical guide provides a comprehensive overview of N-Descyclopropanecarbaldehyde Olaparib, a key chemical intermediate in the development of advanced cancer therapeutics. Primarily aimed at researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, and its pivotal role in the creation of innovative drug modalities such as Proteolysis Targeting Chimeras (PROTACs).

Core Compound Specifications

This compound, also known by its IUPAC name 4-[[4-Fluoro-3-(1-piperazinylcarbonyl)phenyl]methyl]-1(2H)-phthalazinone, is a derivative of the potent PARP inhibitor, Olaparib.[1][2] Its significance lies in its utility as a precursor for more complex molecules designed for targeted protein degradation.

| Property | Value | Reference |

| CAS Number | 763111-47-3 | [1] |

| Molecular Formula | C₂₀H₁₉FN₄O₂ | [3][4][5] |

| Molecular Weight | 366.39 g/mol | [3][4][5] |

| Appearance | White to off-white solid powder | |

| Purity | ≥97% | |

| Solubility | Soluble in DMSO (≥100 mg/mL), insoluble in water. For in vivo use, protocols with co-solvents like PEG300, Tween-80, and saline, or corn oil are available. | [6] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended. | [6] |

Synthesis and Experimental Protocols

A detailed protocol for the synthesis of this compound has been reported, starting from tert-butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate.[1]

Synthesis of this compound

Starting Material: tert-butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate

Procedure:

-

Dissolve the starting material (13.6 g, 29 mmol) in 30 ml of ethanol (B145695) at room temperature.[1]

-

Slowly add 6 ml of concentrated hydrochloric acid (60 ml) to the solution.[1]

-

Continuously stir the reaction mixture for 3 hours.[1]

-

After the reaction is complete, concentrate the solution to approximately 50 ml.[1]

-

Adjust the pH to 10 using a 4N NH₄OH solution.[1]

-

Extract the reaction mixture with dichloromethane (B109758) (3 x 50 ml).[1]

-

Combine the organic phases and wash with 50 ml of water.[1]

-

Dry the organic phase by adding anhydrous sodium sulfate (B86663) and stirring for 30 minutes.[1]

-

Filter to remove the sodium sulfate.

-

Allow the filtrate to stand overnight to facilitate product precipitation.[1]

-

Collect the resulting white solid product by filtration to yield 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one (9.9 g, 92% yield).[1]

Application in Dual-Targeting PROTACs

This compound serves as a crucial building block in the synthesis of innovative dual-targeting PROTACs, such as DP-C-4, which simultaneously induce the degradation of both Epidermal Growth Factor Receptor (EGFR) and Poly(ADP-ribose) polymerase (PARP).[7][8][9]

Rationale for Dual EGFR and PARP Degradation

Both EGFR and PARP are key players in cancer cell proliferation and survival. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the RAS-RAF-MAPK and PI3K/AKT pathways, promoting cell growth and survival. PARP is essential for DNA single-strand break repair. Inhibiting PARP in cancer cells with deficient DNA double-strand break repair mechanisms (e.g., BRCA mutations) leads to synthetic lethality. A dual-degrader PROTAC targeting both proteins offers a novel therapeutic strategy to overcome resistance and enhance anti-cancer efficacy.

DP-C-4: A Case Study

The research by Zheng et al. outlines the rational design and synthesis of DP-C-4, a Cereblon-based dual PROTAC.[7] In this molecule, a derivative of this compound acts as the PARP-targeting warhead, while Gefitinib targets EGFR. These are connected via a linker to a Cereblon (CRBN) E3 ligase ligand.

Quantitative Data on Protein Degradation by DP-C-4:

The efficacy of DP-C-4 was evaluated in SW1990 cancer cells.

| Compound | Target Protein | Concentration (μM) | Degradation Effect | Reference |

| DP-C-4 | EGFR | 1-50 | Dose-dependent degradation | [8] |

| DP-C-4 | PARP | 1-50 | Dose-dependent degradation | [8] |

The study demonstrated that DP-C-1, a closely related analogue, showed the most significant degradation of both EGFR and PARP in SW1990 cells.[10] The degradation was confirmed to be mediated by the ubiquitin-proteasome system, as the effect was reversed by the proteasome inhibitor MG132.[10]

Experimental Protocol: Western Blotting for Protein Degradation

Objective: To assess the degradation of EGFR and PARP in cancer cells following treatment with a PROTAC.

Methodology:

-

Cell Culture and Treatment: Culture SW1990 cells to optimal confluency. Treat the cells with varying concentrations of the PROTAC (e.g., DP-C-4) for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against EGFR, PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative levels of EGFR and PARP, normalized to the loading control.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways of the targeted proteins is crucial for appreciating the therapeutic potential of molecules derived from this compound.

PARP Inhibition and DNA Damage Repair

Olaparib and its analogues function by inhibiting PARP enzymes, which are critical for the repair of DNA single-strand breaks (SSBs). In cancer cells with homologous recombination deficiency (e.g., BRCA1/2 mutations), the inhibition of PARP leads to the accumulation of SSBs, which are converted to toxic double-strand breaks (DSBs) during DNA replication. The inability to repair these DSBs results in cell death, a concept known as synthetic lethality.

Caption: Mechanism of synthetic lethality induced by PARP inhibition.

EGFR Signaling Cascade

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon ligand binding, dimerizes and autophosphorylates, initiating multiple downstream signaling cascades that are critical for cell proliferation, survival, and differentiation.

Caption: Simplified EGFR signaling pathway leading to cell proliferation.

PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker. The PROTAC brings the POI and the E3 ligase into close proximity, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

Caption: General mechanism of action for a PROTAC molecule.

Future Directions and Conclusion

This compound is a versatile and valuable intermediate in the synthesis of targeted anti-cancer agents. Its application in the development of dual-targeting PROTACs highlights a promising frontier in cancer therapy, aiming to overcome drug resistance and improve treatment outcomes by simultaneously targeting multiple oncogenic pathways. Further research into the optimization of linkers and E3 ligase ligands in PROTACs derived from this intermediate will likely lead to the development of even more potent and selective cancer therapeutics. This technical guide provides a foundational understanding for researchers to explore and expand upon the potential of this important chemical entity.

References

- 1. 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one CAS#: 763111-47-3 [amp.chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one - CAS:763111-47-3 - Sunway Pharm Ltd [3wpharm.com]

- 4. 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one | molsyns.com [molsyns.com]

- 5. 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one [freemindpharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Rational Design and Synthesis of Novel Dual PROTACs for Simultaneous Degradation of EGFR and PARP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. chemrxiv.org [chemrxiv.org]

N-Descyclopropanecarbaldehyde Olaparib: A Technical Overview of a Key Olaparib Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Descyclopropanecarbaldehyde Olaparib, systematically named 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one, is a crucial intermediate in the synthesis of the potent poly (ADP-ribose) polymerase (PARP) inhibitor, Olaparib. Olaparib is a targeted therapy approved for the treatment of various cancers, particularly those with BRCA1/2 mutations. As an impurity and synthetic precursor, understanding the physical and chemical properties of this compound is paramount for quality control, process optimization, and regulatory compliance in the manufacturing of Olaparib. This technical guide provides a summary of its known physical and chemical characteristics, synthetic pathways, and analytical considerations.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| Chemical Name | 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one | [3][4] |

| Synonyms | This compound, Olaparib Impurity D | [1] |

| CAS Number | 763111-47-3 | [5][6] |

| Molecular Formula | C₂₀H₁₉FN₄O₂ | [5][6] |

| Molecular Weight | 366.40 g/mol | [5][6] |

| Appearance | White to off-white solid | [1] |

| Solubility | DMSO: ≥ 100 mg/mL (272.93 mM) Water: < 0.1 mg/mL | [5] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [7] |

Synthesis

The synthesis of this compound is a key step in the overall manufacturing process of Olaparib. One common synthetic route involves the deprotection of a Boc-protected precursor.

A general synthetic scheme is outlined below:

References

- 1. 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one | C20H19FN4O2 | CID 11726399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 763111-47-3,4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one | lookchem [lookchem.com]

- 3. 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one | 763111-47-3 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. chemscene.com [chemscene.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Mechanism of Action of N-Descyclopropanecarbaldehyde Olaparib

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Descyclopropanecarbaldehyde Olaparib (B1684210) is a crucial chemical entity in the advancement of targeted protein degradation, functioning as a high-affinity ligand for Poly (ADP-ribose) polymerase (PARP). While structurally analogous to the well-characterized PARP inhibitor Olaparib, its primary application lies not in direct therapeutic intervention but as a critical component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide delineates the dual-faceted mechanism of action of N-Descyclopropanecarbaldehyde Olaparib. Firstly, it explores its intrinsic PARP-inhibitory functions, drawing parallels with its parent compound, Olaparib. Secondly, it details its role as a PARP-targeting warhead within a PROTAC molecule, exemplified by the dual-degrader DP-C-4, which simultaneously targets both the Epidermal Growth Factor Receptor (EGFR) and PARP for degradation. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data on PARP inhibition, and detailed experimental protocols relevant to its characterization.

The Foundational Mechanism: PARP Inhibition by the Olaparib Moiety

The core of this compound's biological activity stems from its olaparib substructure, a potent inhibitor of PARP enzymes, particularly PARP1 and PARP2. These enzymes are central to the DNA damage response (DDR), primarily in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. The mechanism of PARP inhibition by the Olaparib moiety is twofold: catalytic inhibition and PARP trapping.

Catalytic Inhibition

The Olaparib moiety competitively binds to the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) binding site on PARP1 and PARP2. This prevents the synthesis of poly (ADP-ribose) (PAR) chains, a critical step in the recruitment of other DNA repair proteins to the site of damage. The inhibition of PARP's catalytic activity leads to an accumulation of unrepaired SSBs.

PARP Trapping

Beyond catalytic inhibition, a key cytotoxic mechanism of Olaparib and its analogues is the trapping of PARP1 and PARP2 on DNA.[1][2] After binding to a DNA break, PARP undergoes a conformational change. The binding of a PARP inhibitor, such as the Olaparib moiety, stabilizes this PARP-DNA complex, preventing the enzyme's dissociation and blocking access for other repair factors. These trapped PARP-DNA complexes are highly cytotoxic, as they can be converted into lethal DNA double-strand breaks (DSBs) during DNA replication.[1][2] The potency of a PARP inhibitor is often correlated with its ability to trap PARP, which can be more cytotoxic than the accumulation of SSBs from catalytic inhibition alone.[1][2]

The following diagram illustrates the dual mechanism of PARP inhibition by the Olaparib moiety.

References

Methodological & Application

Synthesis of N-Descyclopropanecarbaldehyde Olaparib: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Olaparib exerts its therapeutic effect by inhibiting PARP enzymes, which are critical components of the DNA damage response (DDR) pathway.[6][7][8] In cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA mutations, inhibition of PARP leads to an accumulation of DNA double-strand breaks and subsequent cell death, a concept known as synthetic lethality.[9][10][11][12] The metabolism of Olaparib in vivo can lead to the formation of various derivatives, including N-Descyclopropanecarbaldehyde Olaparib. The synthesis of this metabolite is essential for a comprehensive understanding of Olaparib's pharmacokinetic and pharmacodynamic profiles. This document provides a theoretical framework and a detailed experimental protocol for the chemical synthesis of this compound from Olaparib.

Proposed Synthetic Route

The proposed synthesis involves the selective hydrolysis of the amide bond linking the cyclopropanecarbonyl group to the piperazine (B1678402) ring of Olaparib. Given the stability of the phthalazinone core and the other amide bond in the molecule, a carefully controlled acid-catalyzed hydrolysis is proposed as a viable method.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Experimental Protocol

Materials:

-

Olaparib

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃)

-

Methanol (B129727) (MeOH)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) Gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Olaparib (1.0 g, 2.29 mmol) in a mixture of deionized water (20 mL) and concentrated hydrochloric acid (20 mL).

-

Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at regular intervals (e.g., every 2 hours). The reaction is expected to be complete within 6-12 hours.

-

Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH reaches approximately 7-8. Be cautious as this will generate CO₂ gas.

-

Extraction: Transfer the neutralized aqueous solution to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

-

Characterization: Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Data Presentation

Table 1: Summary of Expected Reaction Parameters and Product Characteristics.

| Parameter | Expected Value |

| Starting Material | Olaparib |

| Product | This compound |

| Molecular Formula (Product) | C₂₀H₁₉FN₄O₂ |

| Molecular Weight (Product) | 366.39 g/mol |

| Proposed Reaction | Acid-catalyzed hydrolysis |

| Reagents | Concentrated HCl, Water |

| Reaction Temperature | Reflux (~100-110 °C) |

| Expected Yield | 60-80% (theoretical) |

| Purification Method | Silica Gel Column Chromatography |

Visualizations

Olaparib's Mechanism of Action in DNA Repair

Olaparib functions by inhibiting PARP, a key enzyme in the repair of DNA single-strand breaks (SSBs). In cells with competent homologous recombination (HR) repair, the resulting double-strand breaks (DSBs) can be repaired. However, in cancer cells with HR deficiency (e.g., BRCA mutations), these DSBs are lethal.

Caption: Mechanism of Olaparib-induced synthetic lethality.

Experimental Workflow

The overall experimental workflow for the synthesis and purification of this compound is summarized below.

Caption: Synthetic and purification workflow.

Discussion

The proposed protocol for the synthesis of this compound relies on the principle of acid-catalyzed amide hydrolysis. The use of concentrated hydrochloric acid and heat provides the necessary conditions to cleave the relatively stable amide bond. It is anticipated that the phthalazinone core and the other amide linkage within the Olaparib structure will remain intact under these conditions due to their different chemical environments and potential resonance stabilization. However, optimization of reaction time and temperature may be necessary to maximize the yield of the desired product and minimize potential side reactions, such as hydrolysis of the phthalazinone ring or other undesired degradation. The purification by column chromatography is a standard and effective method for separating the desired product from any unreacted starting material and byproducts. The successful synthesis and purification of this compound will provide a valuable tool for further research into the pharmacology and metabolism of Olaparib.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. Functions of PARylation in DNA Damage Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. urology-textbook.com [urology-textbook.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. What is the mechanism of Olaparib? [synapse.patsnap.com]

Application Note: Quantitative Analysis of N-Descyclopropanecarbaldehyde Olaparib using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Descyclopropanecarbaldehyde Olaparib, a metabolite of the PARP inhibitor Olaparib, in human plasma. The method utilizes a simple protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. This method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure for pharmacokinetic and metabolic studies of Olaparib.

Introduction

Olaparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of certain types of cancers. The metabolism of Olaparib is a critical aspect of its pharmacology, influencing both efficacy and potential drug-drug interactions. This compound is a metabolite formed through the cleavage of the cyclopropanecarbonyl group from the piperazine (B1678402) moiety of the parent drug. Accurate quantification of this metabolite is essential for a comprehensive understanding of Olaparib's metabolic profile and its contribution to the overall pharmacological effect. This LC-MS/MS method provides the necessary sensitivity and specificity for the determination of this compound in a biological matrix.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma.

Materials:

-

Human plasma samples

-

Acetonitrile (B52724) (LC-MS grade)

-

Internal Standard (IS) working solution (e.g., Olaparib-d8 or a suitable analogue)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Protocol:

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry

Instrumentation:

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 367.16 | 281.10 | 25 |

| 367.16 | 185.08 | 35 | |

| Olaparib (for reference) | 435.18 | 367.12 | 28 |

| 435.18 | 281.10 | 38 | |

| Olaparib-d8 (Internal Standard) | 443.22 | 375.15 | 28 |

Note: The exact m/z values and collision energies may require optimization on the specific instrument used.

Data Presentation

Quantitative Method Performance (Hypothetical Data)

The following table summarizes the expected performance characteristics of the LC-MS/MS method for the analysis of this compound.

| Parameter | This compound |

| Linearity Range (ng/mL) | 0.5 - 500 |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 |

| Accuracy at LLOQ (%) | 85 - 115 |

| Precision at LLOQ (%CV) | < 20 |

| Accuracy at LQC, MQC, HQC (%) | 85 - 115 |

| Precision at LQC, MQC, HQC (%CV) | < 15 |

| Matrix Effect (%) | 90 - 110 |

| Recovery (%) | > 85 |

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Visualizations

Metabolic Pathway of Olaparib

Caption: Metabolic conversion of Olaparib.

Experimental Workflow

Caption: LC-MS/MS analytical workflow.

Conclusion

The described LC-MS/MS method provides a robust and reliable platform for the quantitative analysis of this compound in human plasma. The simple sample preparation and the high selectivity and sensitivity of the mass spectrometric detection make this method well-suited for supporting pharmacokinetic and metabolism studies in the development and clinical application of Olaparib. The provided protocol and performance characteristics can serve as a valuable starting point for researchers in the field.

Application Notes and Protocols: Synthesis of Olaparib-Based PROTACs Using N-Descyclopropanecarbaldehyde Olaparib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[1][2][3][4][5] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4][5] By inducing the formation of a ternary complex between the POI and the E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4]

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical components of the DNA damage response (DDR) pathway and are validated therapeutic targets in oncology.[6][7][8] Olaparib is a potent PARP inhibitor approved for treating various cancers, especially those with BRCA1/2 mutations.[6][8] Developing PROTACs based on Olaparib offers a promising strategy to eliminate the entire PARP protein, potentially overcoming resistance mechanisms associated with traditional inhibitors and ablating both enzymatic and scaffolding functions.[6][7]

N-Descyclopropanecarbaldehyde Olaparib is a key intermediate and analogue of Olaparib, designed for the efficient synthesis of Olaparib-based PROTACs.[9][10][11] It provides a strategic attachment point for linkers, facilitating the conjugation to various E3 ligase ligands. This document provides detailed protocols and application notes for utilizing this compound in the synthesis and evaluation of PARP-targeting PROTACs, including novel dual-targeting degraders.

This compound: Properties

This compound serves as the PARP-targeting warhead for PROTAC synthesis. Its chemical properties are summarized below.

| Property | Value | Reference |

| Chemical Name | 4-[4-fluoro-3-(1-piperazinylcarbonyl)benzyl]-1(2H)-phthalazinone | |

| CAS Number | 763111-47-3 | [12] |

| Molecular Formula | C₂₀H₁₉FN₄O₂ | [12] |

| Molecular Weight | 366.40 g/mol | [12] |

| Purity | ≥95% | [12] |

| Solubility (DMSO) | ≥ 100 mg/mL (272.93 mM) | [10] |

| Solubility (In Vivo) | ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [9][10] |

| Storage | 4°C | [12] |

PROTAC Synthesis and Design

The synthesis of an Olaparib-based PROTAC using this compound involves coupling the warhead to a linker, which is then conjugated to an E3 ligase ligand. The choice of E3 ligase ligand (e.g., for Cereblon (CRBN) or Von Hippel-Lindau (VHL)) and the nature of the linker are critical for the efficacy of the final PROTAC.[2][6][13][14]

General Synthesis Workflow

The synthesis follows a convergent strategy where the Olaparib analogue, the linker, and the E3 ligase ligand are prepared and then coupled in the final steps.

Experimental Protocol: Synthesis of an Olaparib-CRBN PROTAC

This protocol describes a representative synthesis of an Olaparib-based PROTAC using this compound, a polyethylene (B3416737) glycol (PEG) linker, and a pomalidomide-derived CRBN ligand.

Materials:

-

This compound

-

N-Boc-(2-(2-aminoethoxy)ethoxy)acetic acid (PEG linker precursor)

-

Pomalidomide

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

TFA (Trifluoroacetic acid)

-

DMF (Dimethylformamide), DCM (Dichloromethane)

-

Standard laboratory glassware and purification equipment (e.g., HPLC)

Step 1: Coupling of Linker to this compound

-

Dissolve this compound (1.0 eq) and N-Boc-(2-(2-aminoethoxy)ethoxy)acetic acid (1.1 eq) in DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by LC-MS.

-

Upon completion, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting Boc-protected intermediate by flash column chromatography.

Step 2: Boc Deprotection

-

Dissolve the purified intermediate from Step 1 in a 1:1 mixture of DCM and TFA.

-

Stir the solution at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

-

Remove the solvent under reduced pressure to yield the amine-functionalized Olaparib-linker conjugate.

Step 3: Coupling to CRBN Ligand (Pomalidomide derivative)

-

In a separate flask, prepare an activated pomalidomide derivative (e.g., with a carboxylic acid handle).

-

Dissolve the amine-functionalized Olaparib-linker from Step 2 (1.0 eq) and the activated pomalidomide derivative (1.1 eq) in DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq).

-

Stir the reaction at room temperature overnight.

-

Work up the reaction as described in Step 1 (ethyl acetate wash).

-

Purify the final PROTAC molecule using preparative HPLC to yield the desired product. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Application: Dual-Targeting PROTACs for EGFR and PARP Degradation

A novel application of Olaparib-based PROTACs is the creation of dual-targeting molecules that can degrade two distinct proteins simultaneously.[15] this compound has been used to synthesize DP-C-4, a PROTAC that degrades both EGFR and PARP.[9][10] This is achieved by using a "star-type" linker, such as a trifunctional amino acid, to connect the Olaparib warhead, an EGFR inhibitor (e.g., Gefitinib), and an E3 ligase ligand.[15]

Protocols for Biological Evaluation

Cell Culture and Treatment

-

Culture cancer cell lines (e.g., SW1990 for dual PARP/EGFR degradation, H1299) in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Seed cells in 6-well plates at a density of 2-5 x 10⁵ cells per well and allow them to adhere overnight.

-

Prepare stock solutions of the synthesized PROTAC in DMSO.

-

Treat cells with varying concentrations of the PROTAC (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM) for a specified duration (e.g., 24, 36, or 48 hours).[15] An equivalent volume of DMSO should be used as a vehicle control.

-

For proteasome inhibition experiments, pre-treat cells with MG132 (a proteasome inhibitor, typically 10-20 µM) for 2-4 hours before adding the PROTAC.[15]

Western Blotting for Protein Degradation

-

After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify total protein concentration using a BCA protein assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., anti-PARP1, anti-EGFR) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software (e.g., ImageJ) to determine the percentage of protein degradation relative to the vehicle control.

Quantitative Data and Performance

The efficacy of PROTACs synthesized from Olaparib analogues has been demonstrated in various cancer cell lines. The data below is compiled from studies on dual-targeting PROTACs.

Table 1: Degradation Efficacy of Dual PARP/EGFR PROTACs

| Compound | Cell Line | Target(s) | Treatment Time | Max Degradation (%) | Optimal Conc. | Reference |

| DP-C-1 | SW1990 | EGFR & PARP | 24-36 h | >80% for both | 100-1000 nM | [15] |

| DP-V-4 | H1299 | EGFR & PARP | 36 h | >75% for both | ~1000 nM | [15] |

| DP-V-4 | A431 | EGFR & PARP | 36 h | Significant | Not specified | [15] |

| MP-OV | H1299 | PARP only | 36 h | >80% | ~1000 nM | [15] |

| MP-GV | H1299 | EGFR only | 36 h | >80% | ~1000 nM | [15] |

Note: MP-OV and MP-GV are mono-PROTACs for PARP and EGFR, respectively, used as controls.[15]

Signaling Pathway and Mechanism of Action

PROTACs function by hijacking the ubiquitin-proteasome system. The dual degradation of PARP and EGFR can simultaneously disrupt two critical pathways for cancer cell survival: DNA repair and growth factor signaling.

General PROTAC Mechanism

References

- 1. researchgate.net [researchgate.net]

- 2. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Identification of probe-quality degraders for Poly(ADP-ribose) polymerase-1 (PARP-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. medchemexpress.cn [medchemexpress.cn]

- 12. chemscene.com [chemscene.com]

- 13. Making sure you're not a bot! [publikationen.ub.uni-frankfurt.de]

- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 15. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols: Radiolabeling N-Descyclopropanecarbaldehyde Olaparib Analogs for PET Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiolabeling of Olaparib analogs, specifically focusing on strategies applicable to precursors like N-Descyclopropanecarbaldehyde Olaparib, for use in Positron Emission Tomography (PET) imaging. The methodologies described are based on published research and are intended to guide the development of novel radiotracers for visualizing and quantifying Poly(ADP-ribose) polymerase (PARP) expression in vivo.

Introduction